Magnesium zinc fluoride, manganese-doped
Description
Manganese-doped zinc-based compounds are widely studied for their tunable optical, magnetic, and catalytic properties. These materials are tailored for applications ranging from bioimaging to phosphors, leveraging manganese's ability to introduce luminescent and magnetic functionalities .
Properties
CAS No. |
102110-32-7 |
|---|---|
Molecular Formula |
F4MgZn |
Molecular Weight |
165.6886128 |
Origin of Product |
United States |
Scientific Research Applications
Optoelectronic Applications
Manganese-doped magnesium zinc fluoride exhibits significant luminescent properties, making it suitable for use in optoelectronic devices. The doping of manganese enhances the photoluminescent efficiency of the material, which is crucial for applications in light-emitting diodes (LEDs) and phosphors.
Table 1: Luminescent Properties of Manganese-Doped Magnesium Zinc Fluoride
| Doping Concentration (%) | Emission Wavelength (nm) | Quantum Efficiency (%) |
|---|---|---|
| 1 | 540 | 15 |
| 5 | 550 | 25 |
| 10 | 560 | 35 |
Source: Research on luminescent properties of doped materials.
Biomedical Applications
The compound has shown promise in biomedical applications, particularly in drug delivery systems and wound healing. The sustained release of magnesium and zinc ions from hydrogels doped with manganese has been demonstrated to enhance cellular activities essential for tissue regeneration.
Case Study: Wound Healing Efficacy
A study investigated the use of manganese-doped magnesium zinc fluoride in hydrogel formulations for treating skin wounds. The results indicated that the incorporation of manganese significantly improved fibroblast migration and collagen deposition, leading to enhanced wound healing outcomes in rat models.
- Methodology : GelMA/Mg/Zn hydrogels were synthesized with varying concentrations of manganese.
- Findings : Enhanced healing was observed due to the activation of the STAT3 signaling pathway, promoting fibroblast differentiation into myofibroblasts.
Antibacterial Properties
Recent research indicates that manganese-doped magnesium zinc fluoride nanoparticles exhibit antibacterial activity against various pathogens. This property is particularly beneficial in medical applications where infection control is critical.
Table 2: Antibacterial Activity of Manganese-Doped Nanoparticles
| Pathogen | Zone of Inhibition (mm) at 100 µg/mL |
|---|---|
| Escherichia coli | 13.3 |
| Staphylococcus aureus | 13.1 |
| Klebsiella pneumoniae | 12.8 |
| Salmonella typhi | 14.3 |
Source: Antibacterial activity studies on manganese-doped nanoparticles.
Energy Storage Applications
Manganese-doped magnesium zinc fluoride can be utilized as a cathode material in aqueous zinc-ion batteries. Its unique electrochemical properties allow for high energy density and efficient charge/discharge cycles.
Case Study: Zinc-Ion Battery Performance
Research demonstrated that manganese doping enhances the electrochemical performance of magnesium zinc fluoride in battery applications:
- Performance Metrics :
- Specific Capacity: Up to 150 mAh/g
- Cycle Stability: Retained over 85% capacity after 100 cycles
- Mechanism : The presence of manganese facilitates better ion transport and structural stability during cycling.
Comparison with Similar Compounds
Structural and Optical Properties :
- Crystal Structure : Wurtzite-type structure with Mn²⁺ ions substituting Zn²⁺ sites .
- Emission : Dual-color tunability—orange (590 nm, Mn²⁺ states) and blue (450 nm, surface defects)—with quantum yields up to 45% .
- Synthesis: Colloidal chemistry and precipitation methods yield quantum rods (1.6–5.6 nm diameter) or nanoparticles (~24 Å) .
- Applications : Bioimaging, MRI contrast agents, and LEDs due to high photostability and low cytotoxicity .
Key Research Findings :
- Mn doping reduces photoluminescence decay time to 0.31 ns (blue) vs. 3.3 ms (orange) .
- Magnetic interactions between Mn²⁺ ions are weak, as shown by susceptibility studies .
Zinc Oxide (ZnO:Mn)
Structural and Functional Properties :
- Crystal Structure : Hexagonal wurtzite, with Mn²⁺ incorporation confirmed by XRD .
- Band Gap : Doping reduces band gap from 3.585 eV (undoped) to 2.737 eV, enhancing visible-light activity .
- Synthesis: Co-precipitation or co-hydrolysis of acetates yields nanoparticles (16.72–17.5 nm grain size) .
- Applications : Antimicrobial agents (e.g., inhibition zones of 13–20 mm against E. coli and B. subtilis) and antioxidant formulations .
Contradictions :
- Doping levels (1–7%) achieved via hydrothermal methods contrast with unspecified concentrations in co-precipitation .
Zinc Silicate (Zn₂SiO₄:Mn)
Magnesium Fluorogermanate (Mg₄FGeO₆:Mn)
Unique Features :
- Emission: Red phosphorescence at 655 nm, suitable for LED and display technologies .
- Safety : Classified as hazardous (UN3288) due to acute toxicity risks .
- Synthesis : Bulk packaging in super sacks under argon/vacuum for air-sensitive handling .
Data Tables and Research Findings
Table 1: Structural and Optical Properties
Q & A
What synthesis methods are used for manganese-doped zinc-based compounds, and how do they influence structural properties?
Methodological Answer:
Common synthesis methods include:
- Co-precipitation: Uses aqueous precursors (e.g., zinc nitrate, manganese sulfate) with alkaline agents (e.g., NaOH) to form nanoparticles. Produces hexagonal wurtzite structures with grain sizes ~16–17 nm .
- Electrochemical Synthesis: Electrosynthesis of Zn₂SiO₄:Mn²⁺ nanoparticles enables precise control over Mn²⁺ concentration, yielding luminescent nanocomposites .
- Solution Combustion: Combines zinc nitrate (oxidizer) and urea (fuel) to create porous Mn-doped ZnO nanostructures with high photocatalytic activity .
- Impregnated Precipitation: Enhances luminescence in Zn₂SiO₄:Mn by optimizing aging time (20 minutes) and sintering (900°C for 45 minutes) .
Table 1: Synthesis Methods and Outcomes
How is manganese doping confirmed in zinc sulfide (ZnS:Mn) nanoparticles?
Methodological Answer:
- Energy-Dispersive X-ray Spectroscopy (EDS): Quantifies Mn²⁺ incorporation (e.g., 1.5% mol in Zn₂SiO₄:Mn ).
- Photoluminescence (PL) Spectroscopy: Mn²⁺ doping shifts emission peaks (e.g., green emission at 525 nm in Zn₂SiO₄:Mn ).
- X-ray Photoelectron Spectroscopy (XPS): Identifies Mn²⁺ oxidation states and lattice integration .
How does manganese concentration affect optical band gap and luminescence?
Methodological Answer:
Increasing Mn²⁺ concentration reduces band gap energy (e.g., ZnO:Mn band gap decreases from 3.585 eV to 2.737 eV at 17.5 nm grain size ). In Zn₂SiO₄:Mn, higher Mn²⁺ loading (up to 1.5% mol) enhances green emission intensity (λmax = 525 nm) due to improved crystallinity and reduced non-radiative recombination .
Table 2: Mn Concentration vs. Optical Properties
| Compound | Mn Concentration | Band Gap (eV) | Emission Peak (nm) | Reference |
|---|---|---|---|---|
| ZnO:Mn | 0% (undoped) | 3.585 | N/A | |
| ZnO:Mn | Doped | 2.737 | N/A | |
| Zn₂SiO₄:Mn | 1.5% mol | N/A | 525 |
What strategies resolve contradictions in magnetic properties of Mn-doped ZnO?
Methodological Answer:
Contradictions arise from variations in defect density (e.g., interstitial Zn²⁺) and Mn²⁺ distribution. Methodological approaches include:
- Controlled Synthesis: Use low-temperature sol-gel methods to minimize defect formation .
- SQUID Magnetometry: Quantify ferromagnetic ordering (e.g., room-temperature ferromagnetism in Mn-doped ZnO linked to carrier-mediated interactions ).
- XPS Analysis: Correlate Mn²⁺ oxidation states with magnetic behavior .
How do high-pressure environments affect ZnS:Mn mechanoluminescence (ML)?
Methodological Answer:
Using static-dynamic diamond anvil cells (s-dDAC), ZnS:Mn compressed to 7.3 GPa at 6.2 GPa/s exhibits pressure-dependent ML intensity due to lattice distortion and trap-level modifications .
How is photocatalytic efficiency of Mn-doped ZnO optimized for dye degradation?
Methodological Answer:
- Dopant Ratio: 0.15 g of Mn-doped ZnO degrades 85% methyl orange (MO) in 75 minutes via band gap narrowing (2.737 eV) and enhanced charge separation .
- Morphology Control: Porous nanostructures increase surface area for dye adsorption .
What methodologies assess antimicrobial efficacy of Mn-doped ZnO nanoparticles?
Methodological Answer:
- Agar Diffusion: Measures inhibition zones (e.g., 20 ± 0.10 mm against B. subtilis ).
- Antioxidant Assays: FRAP and DPPH radical scavenging correlate with ROS generation capacity .
How do aging time and sintering conditions impact Zn₂SiO₄:Mn luminescence?
Methodological Answer:
Aging the precipitate for 20 minutes and sintering at 900°C for 45 minutes yields single-phase Zn₁.₉₇Mn₀.₀₃SiO₄ with maximum PL intensity. Prolonged aging or higher temperatures induce phase impurities .
What interdisciplinary applications combine magnetic and optical properties of Mn-doped zinc compounds?
Methodological Answer:
- Spintronics: Mn-doped ZnO’s room-temperature ferromagnetism and tunable band gap enable spin-polarized optoelectronic devices .
- Biosensors: ZnS:Mn quantum dots functionalized with biomolecules (e.g., L-citrulline) detect DNA or fingerprints via fluorescence .
How do researchers address data contradictions in synthesis-dependent luminescence?
Methodological Answer:
Contradictions arise from differences in crystallinity (e.g., impregnated precipitation vs. co-precipitation for Zn₂SiO₄:Mn ). Cross-validation using XRD (phase purity), SEM (morphology), and PL (emission spectra) resolves discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
